molecular formula C19H10Cl4F3NO2 B2444320 [3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanol CAS No. 306977-40-2

[3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanol

Cat. No.: B2444320
CAS No.: 306977-40-2
M. Wt: 483.09
InChI Key: NQQCJZBZNFNXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanol is a useful research compound. Its molecular formula is C19H10Cl4F3NO2 and its molecular weight is 483.09. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Supramolecular Arrangements

Environmental Analysis

Biocatalytic Synthesis

  • Green Synthesis Approach : The use of recombinant E. coli for the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, an analog of the target compound, demonstrates an eco-friendly and efficient synthetic approach (Chen et al., 2021).

Pharmaceutical Intermediates

  • Creation of Pyrrolo[2,3-b]Pyridine Scaffolds : Research into the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which include similar structural motifs to the target compound, was explored for potential pharmaceutical applications (Sroor, 2019).

CO2 Reduction Catalysts

  • Electrocatalytic CO2 Reduction : Studies on pyridine derivatives, closely related to the target compound, suggest their potential role in catalyzing the reduction of CO2 to methanol, highlighting their significance in environmental chemistry (Yan et al., 2014).

Properties

IUPAC Name

[3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl4F3NO2/c20-10-1-3-12(13(22)6-10)18(28)17-16(5-9(8-27-17)19(24,25)26)29-15-4-2-11(21)7-14(15)23/h1-8,18,28H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQCJZBZNFNXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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